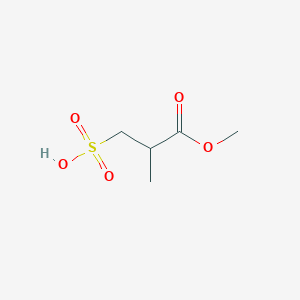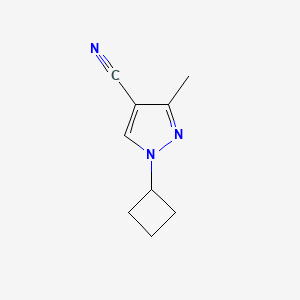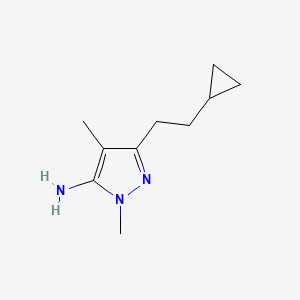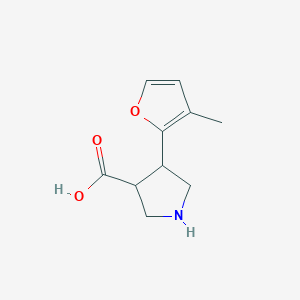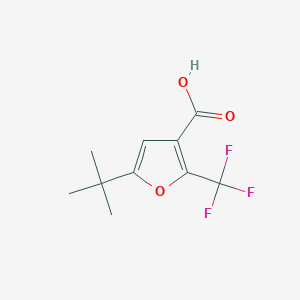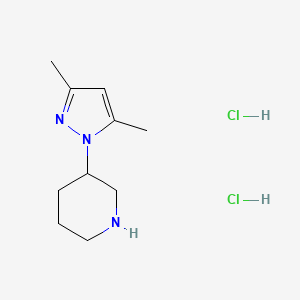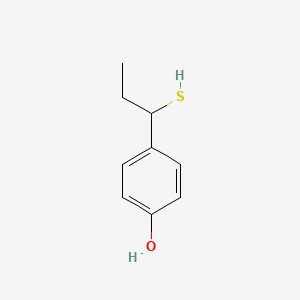
4-(1-Sulfanylpropyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Sulfanylpropyl)phenol is an organic compound with the molecular formula C9H12OS It consists of a phenol group substituted with a 1-sulfanylpropyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1-Sulfanylpropyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a thiol compound. For example, the reaction of 4-bromophenol with 1-propanethiol in the presence of a base such as sodium hydroxide can yield this compound. The reaction typically occurs under mild conditions, often at room temperature, and can be completed within a few hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(1-Sulfanylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenol group can be reduced to form cyclohexanol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Cyclohexanol derivatives
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
4-(1-Sulfanylpropyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of 4-(1-Sulfanylpropyl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress.
Antimicrobial Activity: The sulfanyl group can interact with microbial cell membranes, disrupting their integrity and leading to cell death.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in oxidative stress pathways, further enhancing its protective effects.
Comparison with Similar Compounds
4-(1-Sulfanylpropyl)phenol can be compared with other phenolic compounds and thiol-containing compounds:
Phenolic Compounds: Similar to other phenols, it exhibits antioxidant properties
Thiol-Containing Compounds: Compared to simple thiols, this compound has additional functional groups that provide unique chemical properties and reactivity.
List of Similar Compounds
- Phenol
- 4-Methylphenol (p-Cresol)
- 4-(2-Hydroxyethyl)phenol (Tyrosol)
- 4-(2-Hydroxyethyl)-1,2-benzenediol (Hydroxytyrosol)
- 4-Hexylresorcinol
Properties
Molecular Formula |
C9H12OS |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
4-(1-sulfanylpropyl)phenol |
InChI |
InChI=1S/C9H12OS/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9-11H,2H2,1H3 |
InChI Key |
ZPFLQPKMIWUINX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13276520.png)
![1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13276522.png)
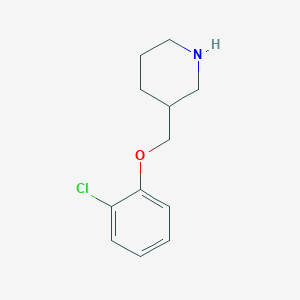
![[(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B13276538.png)
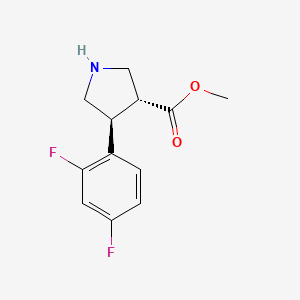
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid](/img/structure/B13276547.png)
![Methyl 2-{[(2-methylphenyl)methyl]amino}acetate](/img/structure/B13276552.png)
